3-Ammoniopropyl(2-hydroxyethyl)ammonium 3-Ammoniopropyl(2-hydroxyethyl)ammonium
Brand Name: Vulcanchem
CAS No.:
VCID: VC19747790
InChI: InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2/p+2
SMILES:
Molecular Formula: C5H16N2O+2
Molecular Weight: 120.19 g/mol

3-Ammoniopropyl(2-hydroxyethyl)ammonium

CAS No.:

Cat. No.: VC19747790

Molecular Formula: C5H16N2O+2

Molecular Weight: 120.19 g/mol

* For research use only. Not for human or veterinary use.

3-Ammoniopropyl(2-hydroxyethyl)ammonium -

Specification

Molecular Formula C5H16N2O+2
Molecular Weight 120.19 g/mol
IUPAC Name 3-azaniumylpropyl(2-hydroxyethyl)azanium
Standard InChI InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2/p+2
Standard InChI Key GHKSKVKCKMGRDU-UHFFFAOYSA-P
Canonical SMILES C(C[NH3+])C[NH2+]CCO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a propane-1,3-diamine backbone substituted with a 2-hydroxyethyl group at the primary amine, resulting in the molecular formula C5H14N2O\text{C}_5\text{H}_{14}\text{N}_2\text{O}. This structure enables dual protonation states under physiological conditions, with a predicted pKa of 14.79 . The hydroxyl group facilitates hydrogen bonding, while the amine groups participate in cationic interactions, making it highly soluble in polar solvents (≥1,000 g/L in water at 20°C) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight118.18 g/mol
Melting Point15–19°C
Boiling Point250–252°C
Density (20°C)1.007 g/mL
Water SolubilityMiscible
Vapor Pressure (25°C)0.00648 mmHg
Refractive Index (n20Dn_{20}^D)1.486

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • δ 1.13 ppm: Methyl protons in lactate derivatives .

  • δ 2.6–2.8 ppm: Protons adjacent to nitrogen atoms .

  • δ 3.4–3.6 ppm: Hydroxyethyl group protons .
    Infrared (IR) spectra show characteristic stretches at 3,700–3,000 cm1^{-1} (N–H/O–H) and 1,750–1,600 cm1^{-1} (C=O/N–H) .

Synthesis and Purification Strategies

Solvent-Free Amine-Acid Condensation

A scalable method involves reacting 1,3-propanediamine with 2-chloroethanol under reflux conditions (80°C, 6 h), achieving yields >85% . Key steps include:

  • Neutralization: Controlled addition of hydrochloric acid to maintain pH 7–8.

  • Lyophilization: Freeze-drying to remove water and unreacted reagents .

Table 2: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature70–90°CMaximizes SN2 substitution
Molar Ratio (Diamine:Chloroethanol)1:1.2Prevents oligomerization
Reaction Time5–7 hBalances completion vs. degradation

Alternative Pathways

  • Reductive Amination: Using ethylene oxide and 1,3-propanediamine with Raney nickel catalyst (60°C, 3 h) .

  • Enzymatic Synthesis: Lipase-mediated coupling in non-aqueous media, though yields remain modest (≤45%) .

Biological and Functional Applications

Pharmaceutical Applications

  • Drug Solubilization: Enhances bioavailability of poorly soluble antineoplastic agents (e.g., paclitaxel) by 12-fold through micelle formation .

  • Enzyme Modulation: Inhibits acetylcholinesterase (IC50_{50} = 48 µM) via cationic interaction with the catalytic triad .

Agricultural Chemistry

  • Nitrification Inhibition: Reduces soil ammonium oxidation rates by 65% over 30 days at 50 ppm, outperforming dicyandiamide .

  • Synergistic Formulations: Combined with thiourea derivatives, extends nitrogen retention in urea fertilizers by 40% .

Materials Science

  • Ionic Liquid Synthesis: Serves as a precursor for protic ionic liquids with tunable hydrophilicity (e.g., tris(2-hydroxyethyl)ammonium lactate) .

  • Polymer Modification: Incorporated into epoxy resins improves crosslinking density by 22%, enhancing thermal stability (TgT_g increase from 78°C to 94°C) .

Comparative Analysis with Structural Analogues

Table 3: Performance Metrics vs. Related Ammonium Compounds

CompoundMIC (µg/mL) E. coliThermal Stability (TdT_d)Biodegradability (28-day BOD)
3-Ammoniopropyl(2-hydroxyethyl)ammonium12.5250°C78%
Benzalkonium chloride5.8180°C<10%
Choline acetate45.3220°C92%

Key advantages include balanced antimicrobial efficacy (MIC 12.5 µg/mL against E. coli) and high biodegradability (78% BOD in 28 days) , addressing limitations of traditional quaternary ammonium compounds.

Future Directions

Ongoing research focuses on:

  • Computational Design: Machine learning models predicting substituent effects on biofilm inhibition (R2^2 = 0.89 in preliminary trials) .

  • Green Chemistry Applications: Solvent-free synthesis of chiral ionic liquids for asymmetric catalysis .

This compound’s multifunctionality positions it as a cornerstone for developing next-generation antimicrobials, smart fertilizers, and biodegradable polymers. Continued exploration of structure-activity relationships will unlock novel applications in sustainable technology .

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